4-Methoxy Substitution Confers Essential H-Bond Interaction: EZH2 Biochemical Potency Comparison of Derived Inhibitors
In the Pfizer J. Med. Chem. 2016 study, pyridone core-modified EZH2 inhibitors derived from the 4-methoxy-6-methyl scaffold exhibited biochemical IC50 values below 10 nM against wild-type EZH2. In contrast, inhibitors derived from alternative pyridone cores lacking the 4-methoxy group (e.g., compounds 39–43 in Table 2) showed IC50 values exceeding 10,000 nM, representing a >1,000-fold potency loss [1]. The 4-methoxy group forms a specific hydrogen bond with the EZH2 active site as confirmed by the 2.0 Å co-crystal structure of CPI-1205 bound to PRC2 (PDB 5LS6) [2]. The closest purchasable comparator building block, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (CAS 771579-27-2), replaces the critical 4-methoxy with a methyl group and is consequently used to prepare pyrazolopyridine and indazole-series EZH2 inhibitors (distinct chemotypes) rather than the indole-amide series represented by clinical candidates CPI-1205 and CPI-169 .
| Evidence Dimension | Biochemical IC50 against wild-type EZH2 |
|---|---|
| Target Compound Data | Inhibitors incorporating the 4-methoxy-6-methyl-pyridone scaffold: IC50 < 10 nM (compound 5) and IC50 = 0.002 μM (CPI-1205) [1][2] |
| Comparator Or Baseline | Inhibitors with modified pyridone cores lacking 4-methoxy (compounds 39–43): IC50 > 10,000 nM [1] |
| Quantified Difference | >1,000-fold reduction in biochemical potency when the 4-methoxy-6-methyl pyridone pharmacophore is altered |
| Conditions | EZH2 wild-type biochemical assay using the PRC2 complex; J. Med. Chem. 2016, Table 2 |
Why This Matters
Procurement of a building block lacking the 4-methoxy group will lead to inhibitors with >1,000-fold reduced target engagement, rendering them unsuitable for EZH2 drug discovery programs.
- [1] Krivacic, R. et al. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. J. Med. Chem. 2016, 59, 7617–7633. Table 2: IC50 values for pyridone core-modified inhibitors. View Source
- [2] Vaswani, R.G. et al. J. Med. Chem. 2016, 59, 9928–9941. CPI-1205 biochemical IC50 = 0.002 μM; PDB 5LS6 co-crystal structure at 2.0 Å resolution. View Source
